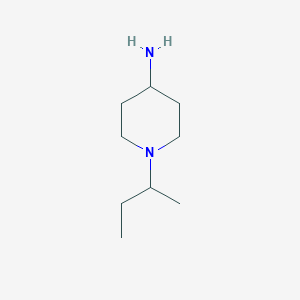

1-(Sec-butyl)piperidin-4-amine

Description

1-(sec-Butyl)piperidin-4-amine is a piperidine derivative characterized by a sec-butyl group (a branched four-carbon alkyl chain) attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. The sec-butyl substituent introduces steric bulk and lipophilicity, which can influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

Properties

IUPAC Name |

1-butan-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-8(2)11-6-4-9(10)5-7-11/h8-9H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBKREWGWFNQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016820-77-1 | |

| Record name | 1-(sec-butyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Sec-butyl)piperidin-4-amine involves several synthetic routes and reaction conditions. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst, which produces piperidine . The piperidine ring can then be functionalized to introduce the sec-butyl group at the nitrogen atom. Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .

Industrial production methods typically involve large-scale hydrogenation processes and the use of efficient catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-(Sec-butyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-(Sec-butyl)piperidin-4-amine can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield secondary or tertiary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

This compound has been explored for its potential in drug development, particularly as a scaffold for designing novel therapeutics. Its structural similarity to other bioactive piperidine derivatives makes it a candidate for further optimization in the context of various diseases.

2. Antiviral Activity

Recent studies have identified piperidine derivatives as inhibitors of viral replication. For instance, derivatives of 4-aminopiperidine have shown promise as inhibitors of hepatitis C virus (HCV) assembly, suggesting that similar compounds like 1-(sec-butyl)piperidin-4-amine could be investigated for antiviral properties .

3. Neuropharmacology

The piperidine structure is often associated with neuroactive compounds. Research indicates that modifications to the piperidine ring can influence the binding affinity to neurotransmitter receptors, which may lead to the development of new treatments for neurological disorders .

Synthetic Chemistry Applications

1. Building Block in Organic Synthesis

1-(Sec-butyl)piperidin-4-amine serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable building block for synthesizing more complex molecules .

2. Reagent in Chemical Reactions

The compound can act as a reagent in several chemical transformations, facilitating the synthesis of other functionalized piperidine derivatives that may have enhanced biological activity or utility in materials science .

Biological Research Applications

1. Enzyme Inhibition Studies

Research into enzyme inhibitors has highlighted the role of piperidine derivatives in modulating enzyme activity. Studies have shown that compounds similar to 1-(sec-butyl)piperidin-4-amine can inhibit specific enzymes, making them useful in biochemical assays.

2. Structure-Activity Relationship (SAR) Studies

The exploration of SAR is crucial for understanding how structural modifications affect biological activity. 1-(Sec-butyl)piperidin-4-amine can be utilized to study the impact of different substituents on pharmacological properties, aiding in the design of more effective drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .

The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence various biological processes, including cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(sec-butyl)piperidin-4-amine with structurally related piperidine derivatives, emphasizing substituent effects on properties and applications:

Key Structural and Functional Comparisons:

In contrast, smaller groups like methylsulfonyl or cyclobutylmethyl may allow tighter interactions with biological targets .

Electronic Effects :

- Aromatic substituents (e.g., benzyl) enable π-π stacking, useful in receptor binding, while electron-withdrawing groups (e.g., nitro, sulfonyl) enhance reactivity in nucleophilic substitution reactions .

- The sec-butyl group, being electron-donating, may stabilize cationic intermediates in synthetic pathways or enhance membrane permeability .

Biological Activity :

- Cyclobutylmethyl and tert-butyl analogs are linked to antimicrobial and cognitive-enhancing activities, respectively, suggesting that the sec-butyl variant could share similar profiles .

- Bromo-nitrophenyl derivatives exhibit reactivity useful in covalent drug design, a property less likely with alkyl-substituted piperidines like the sec-butyl compound .

Solubility and Pharmacokinetics :

- Methylsulfonyl and hydrochloride salts improve aqueous solubility, whereas sec-butyl and tert-butyl groups may reduce it, necessitating formulation adjustments for drug delivery .

Research Findings and Hypotheses

While direct data on 1-(sec-butyl)piperidin-4-amine are absent in the evidence, inferences from analogs suggest:

- Synthetic Utility : The sec-butyl group’s moderate steric bulk could facilitate selective alkylation reactions in multi-step syntheses .

- Biological Potential: Similar piperidines with branched alkyl groups show activity in CNS disorders, implying possible neuropharmacological applications .

- Stability : Compared to aromatic or electron-deficient analogs, the sec-butyl derivative may exhibit greater oxidative stability under physiological conditions .

Biological Activity

1-(Sec-butyl)piperidin-4-amine is a piperidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

1-(Sec-butyl)piperidin-4-amine has the molecular formula and features a piperidine ring substituted with a sec-butyl group. Its structure is crucial for its interaction with biological targets.

The biological activity of 1-(sec-butyl)piperidin-4-amine is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involved in pain and inflammation pathways. The compound's mechanism may involve:

- Inhibition of Receptors : Interaction with specific neurotransmitter receptors, potentially influencing pain perception and inflammatory responses.

- Enzyme Modulation : Acting as an inhibitor or modulator of enzymes involved in metabolic pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for 1-(sec-butyl)piperidin-4-amine:

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(sec-butyl)piperidin-4-amine:

- Antimicrobial Activity : In a study evaluating various piperidine derivatives, 1-(sec-butyl)piperidin-4-amine demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were reported to be in the low micromolar range, indicating potent activity .

- Anticancer Potential : Research focusing on the cytotoxic effects of this compound revealed that it can inhibit the proliferation of certain cancer cell lines at low concentrations. The half-maximal inhibitory concentration (IC50) values were significantly lower than those for standard chemotherapeutic agents, suggesting a favorable therapeutic index .

- Anti-inflammatory Effects : In vitro assays showed that 1-(sec-butyl)piperidin-4-amine effectively inhibited COX-2 enzyme activity, which is crucial in the inflammatory response. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.